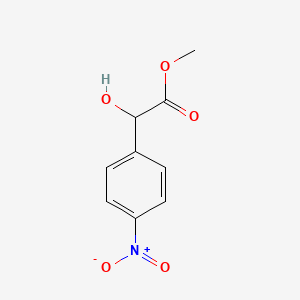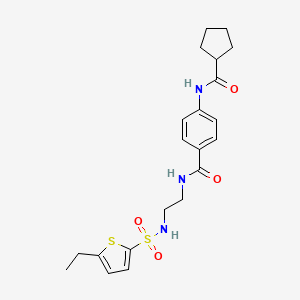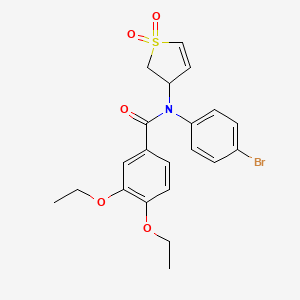![molecular formula C24H31N5O4S B2663605 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide CAS No. 865656-77-5](/img/no-structure.png)
4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide is a useful research compound. Its molecular formula is C24H31N5O4S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related compounds, such as those derived from visnagenone and khellinone, has been explored for their potential anti-inflammatory and analgesic properties. These studies have paved the way for understanding the structural intricacies and functional potentials of complex molecules, including 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide. The compound's structural characteristics, such as the presence of a piperazine ring and a 2,4-dioxopyrimidine moiety, are crucial for its biological activities and interaction with biological targets (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
Investigations into similar molecules have shed light on their interaction with biological systems, highlighting the therapeutic potential of compounds with complex structures. The design and synthesis of molecules with specific functional groups aim to achieve targeted biological effects, such as modulating receptor activity or inhibiting specific enzymes. This line of research underscores the potential of this compound in contributing to the development of new therapeutic agents (Raviña et al., 2000).
Advanced Materials and Chemical Engineering
The structural complexity of this compound makes it a candidate for exploring its utility in the field of advanced materials. Research into similar compounds has demonstrated the potential of integrating such molecules into novel materials, potentially enhancing their properties for specific applications, such as in drug delivery systems or as components of functional materials (Hattori & Kinoshita, 1979).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-(2-amino-4,6-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide with acetic anhydride in the presence of triethylamine to form the target compound.", "Starting Materials": [ "2-Amino-4,6-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine", "4-(4-Methoxyphenyl)piperazine", "N-(3-Bromopropyl)butanamide", "Triethylamine", "Acetic anhydride", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 4-(2-amino-4,6-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide", "a. Dissolve 2-amino-4,6-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine (1.0 g, 4.5 mmol) and N-(3-bromopropyl)butanamide (1.2 g, 5.4 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Add triethylamine (1.2 mL, 8.6 mmol) and 4-(4-methoxyphenyl)piperazine (1.5 g, 6.8 mmol) to the reaction mixture and stir at room temperature for 24 h.", "c. Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "d. Wash the combined organic layers with water (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a crude product.", "e. Purify the crude product by column chromatography on silica gel using a mixture of methanol and diethyl ether (1:9) as the eluent to obtain 4-(2-amino-4,6-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide as a white solid (yield: 1.8 g, 80%).", "Step 2: Synthesis of 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide", "a. Dissolve 4-(2-amino-4,6-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide (0.5 g, 1.2 mmol) in methanol (10 mL) and add sodium hydroxide (0.12 g, 3.0 mmol).", "b. Stir the reaction mixture at room temperature for 30 min.", "c. Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether (3 x 20 mL).", "d. Wash the combined organic layers with water (20 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a crude product.", "e. Purify the crude product by column chromatography on silica gel using a mixture of methanol and diethyl ether (1:9) as the eluent to obtain 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide as a white solid (yield: 0.3 g, 60%)." ] } | |
Número CAS |
865656-77-5 |
Fórmula molecular |
C24H31N5O4S |
Peso molecular |
485.6 |
Nombre IUPAC |
4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C24H31N5O4S/c1-33-19-7-5-18(6-8-19)28-15-13-27(14-16-28)11-3-10-25-21(30)4-2-12-29-23(31)22-20(9-17-34-22)26-24(29)32/h5-9,17H,2-4,10-16H2,1H3,(H,25,30)(H,26,32) |
Clave InChI |
PISOLXJACKFUAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2663522.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)

![N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2663528.png)



![5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2663538.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2663539.png)
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2663541.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2663544.png)
